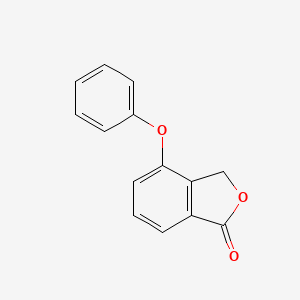

4-Phenoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

4-phenoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C14H10O3/c15-14-11-7-4-8-13(12(11)9-16-14)17-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

BWZFLAUDFHHCEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2OC3=CC=CC=C3)C(=O)O1 |

Origin of Product |

United States |

The Isobenzofuran 1 3h One Core: a Privileged Scaffold in Chemical Synthesis

The isobenzofuran-1(3H)-one moiety, commonly known as the phthalide (B148349) skeleton, is a cornerstone in the synthesis of a multitude of biologically active compounds and natural products. nih.govresearchgate.net This bicyclic structure, consisting of a fused benzene (B151609) and a γ-lactone ring, serves as a versatile building block for chemists. The reactivity of the lactone ring allows for various chemical transformations, making it a key intermediate in the construction of more complex molecular architectures. rsc.org

The significance of the phthalide core is underscored by its presence in numerous natural products exhibiting a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. nih.gov Furthermore, derivatives of isobenzofuran-1(3H)-one have been investigated for their potential as antidepressant agents and for their role in managing neurological diseases. nih.govnih.gov The inherent bioactivity of this scaffold drives continuous research into novel synthetic methodologies to access diverse phthalide derivatives. rsc.orgnih.gov

Phenoxy Substituted Phthalides: Academic Context and Research Directions

The introduction of a phenoxy group onto the phthalide (B148349) framework, as seen in 4-Phenoxyisobenzofuran-1(3H)-one, adds another layer of chemical complexity and potential functionality. While specific research on the 4-phenoxy isomer is not extensively documented in publicly available literature, the broader class of phenoxy-substituted phthalides has garnered academic attention. For instance, the related isomer, 5-phenoxyphthalide, is a known key intermediate in the synthesis of Roxadustat (FG-4592), a drug used to treat anemia. google.com

Research into phenoxy-substituted heterocyclic compounds often explores how the phenoxy moiety influences the molecule's electronic properties, solubility, and biological interactions. nih.gov For example, studies on other phenoxy-substituted compounds have demonstrated that the position and nature of substituents on the phenoxy ring can significantly impact their inhibitory activities against enzymes. nih.gov This suggests that this compound and its derivatives could be valuable targets for synthesis and biological screening in the quest for new therapeutic agents. The exploration of phenoxy-substituted phthalimides, which share structural similarities, as potential anti-inflammatory and anticonvulsant agents further highlights the research trajectory in this area. elsevierpure.comnih.gov

Hierarchical Classification in the World of Heterocycles

Regioselective Synthesis Approaches

The precise control of substituent placement on the isobenzofuranone core is paramount for its utility. Regioselective synthesis ensures the desired isomer is obtained, minimizing tedious and costly purification steps.

One-Step Conversions from Precursors

Direct, one-step conversions offer an efficient alternative to multi-step syntheses. Researchers have developed a one-step method for producing various isobenzofuran-1(3H)-ones from o-alkylbenzoic acids using a NaBrO3/NaHSO3 system in a two-phase environment. nih.gov This approach provides a convenient route to a range of phthalide (B148349) derivatives. nih.gov Additionally, a titanium tetrachloride-promoted reaction of phenols with α-haloketones allows for the direct, one-step synthesis of benzofurans with high regioselectivity. nih.gov While not directly producing the title compound, this methodology highlights the advancements in one-step cyclization strategies. nih.govmdpi.com

Catalytic Systems and Reagent Optimization in Isobenzofuranone Formation

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of isobenzofuranone synthesis.

Transition Metal-Catalyzed Reactions

Transition metals are frequently employed to catalyze the formation of the isobenzofuranone scaffold. For instance, a palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide has been reported for the synthesis of benzotriazin-4(3H)-ones, a related heterocyclic system. nih.gov Another example is the copper-catalyzed transformation of ketone derivatives into benzo[b]furans. organic-chemistry.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also provides a route to benzofuran derivatives. organic-chemistry.org These examples showcase the power of transition metals in facilitating key bond-forming reactions.

Role of Specific Bases and Solvents in Reaction Efficiency

The selection of an appropriate base and solvent system is critical for optimizing reaction outcomes. In the synthesis of 5-phenoxy-1(3H)-isobenzofuranone, the use of anhydrous sodium or potassium phenoxide, which can be formed in situ, is a key step. google.com The purification of the final product often involves slurrying or recrystallization from various solvent systems like toluene, methyl tert-butyl ether (MTBE), or aqueous acetonitrile (B52724) and acetone (B3395972) to isolate the desired isomer with high purity. google.com For instance, a crude mixture of 5-phenoxy-1(3H)-isobenzofuranone and its 6-phenoxy isomer can be purified by heating in 80% acetonitrile/water, followed by cooling and filtration to yield the desired product with 99.5% purity. google.com The use of specific solvents can significantly influence the solubility of isomers and thus the efficiency of purification.

Strategies for Controlling Regioselectivity and Stereoselectivity

Achieving high levels of regioselectivity and, where applicable, stereoselectivity is a primary goal in modern organic synthesis.

For the synthesis of isobenzofuranones, regioselectivity is often dictated by the substitution pattern of the starting materials and the reaction mechanism. For example, a Diels-Alder based cascade reaction has been shown to produce benzofuranones with complete control over the substitution pattern. oregonstate.edu The reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the programmable synthesis of benzofuranones with substituents at any desired position. oregonstate.edu

In the context of producing chiral 3-substituted isobenzofuranones, various enantioselective approaches have been developed. researchgate.net These methods often utilize chiral auxiliaries or reagents to control the stereochemical outcome of the reaction. researchgate.net For instance, the condensation of phthalaldehydic acids with 1,3-diketones catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a general method for synthesizing 3-substituted phthalides. researchgate.net

The development of these advanced synthetic methodologies provides chemists with powerful tools to access this compound and its derivatives with high efficiency and control, paving the way for their application in various fields.

Innovative Synthetic Technologies

The pursuit of novel and efficient methods for the synthesis of complex organic molecules has led to the exploration of innovative technologies that offer significant advantages over traditional batch processing. These technologies aim to enhance reaction efficiency, improve safety profiles, and facilitate scalability. In the context of this compound and related phthalide structures, the adoption of such technologies is a key area of research.

Continuous Flow Synthesis Adaptations for Phthalide Scaffolds

Continuous flow synthesis, a cornerstone of process intensification, is emerging as a powerful tool for the production of phthalide scaffolds. This technology involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. Compared to conventional batch methods, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous intermediates. polimi.it The adaptation of continuous flow methodologies for the synthesis of phthalide and isobenzofuranone cores, while not extensively documented specifically for this compound, can be inferred from successful applications in the synthesis of structurally related compounds.

The principles of continuous flow chemistry are well-suited for the multi-step syntheses often required for complex heterocyclic frameworks. For instance, a sequential continuous-flow system has been successfully developed for the production of 3-aryl benzofuranones. nih.gov This process utilizes a heterogeneous catalyst, which can be packed into a column, allowing for easy separation from the product stream and catalyst recycling. nih.gov Such a setup minimizes waste and simplifies the purification process. The enclosed nature of flow reactors also allows for the safe handling of potentially hazardous reagents and the execution of reactions at elevated temperatures and pressures. polimi.it

Research in the broader field of heterocyclic chemistry has demonstrated the versatility of continuous flow synthesis. For example, a protocol for the synthesis of substituted benzotriazin-4(3H)-ones leverages a photocyclization reaction in a continuous flow reactor, achieving excellent yields in a significantly reduced reaction time without the need for additives or photocatalysts. nih.gov This highlights the potential for integrating photochemical methods within a continuous flow setup for the synthesis of complex heterocycles.

The development of continuous flow processes for phthalide synthesis would likely focus on key bond-forming reactions, such as lactonization, which is central to the formation of the isobenzofuranone core. While specific conditions for this compound are not published, data from related batch and flow syntheses of other phthalides can provide a basis for adaptation. The following table illustrates hypothetical parameters for a continuous flow synthesis of a phthalide scaffold, based on data from related transformations.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of a Phthalide Scaffold

| Parameter | Value | Purpose |

|---|---|---|

| Reactant A Concentration | 0.1 M | Starting material (e.g., a substituted benzoic acid) |

| Reactant B Concentration | 0.12 M | Coupling partner or cyclization agent |

| Flow Rate | 0.5 mL/min | Controls residence time in the reactor |

| Reactor Temperature | 120 °C | To accelerate the reaction rate |

| Residence Time | 20 min | The duration reactants spend in the heated zone |

| Catalyst | Packed-bed solid acid | To facilitate the lactonization step |

| Pressure | 5 bar | To suppress solvent boiling and enhance reaction rates |

| Solvent | Acetonitrile | To dissolve reactants and facilitate flow |

The successful implementation of continuous flow synthesis for phthalide scaffolds would also benefit from real-time reaction monitoring using Process Analytical Technology (PAT). This allows for rapid optimization of reaction conditions and ensures consistent product quality. The modular nature of flow chemistry setups also enables the straightforward integration of multiple reaction and purification steps into a single, automated sequence. researchgate.net

Further research into adapting existing batch chemistries for the synthesis of this compound to a continuous flow process is warranted. This would likely involve screening of catalysts, solvents, and reaction conditions to optimize the yield and purity of the target molecule. The insights gained from the successful continuous flow synthesis of other heterocyclic scaffolds provide a strong foundation for these future developments. nih.govresearchgate.net

Pathways of Isobenzofuranone Ring Formation

The synthesis of the isobenzofuranone skeleton, also known as a phthalide, can be achieved through several synthetic routes. The specific placement of a phenoxy group at the 4-position typically involves starting with a precursor that already contains this substituent. Common strategies for forming the lactone ring include:

Reduction of Phthalic Anhydrides or Phthalimides: Substituted phthalic anhydrides or phthalimides can be selectively reduced to afford the corresponding isobenzofuranone. The choice of reducing agent is crucial to avoid over-reduction to the corresponding diol.

Intramolecular Cyclization of 2-Substituted Benzoic Acids: Derivatives of 2-methylbenzoic acid or 2-halomethylbenzoic acid can undergo intramolecular cyclization. For instance, a 2-formylbenzoic acid bearing a phenoxy group at the 3-position could be reduced and cyclized to form this compound.

Oxidation of Indane Derivatives: A one-step synthesis of substituted isobenzofuran-1(3H)-ones can be achieved through the oxidation of indane derivatives in subcritical water using molecular oxygen. researchgate.net This method presents an environmentally benign route to these structures. researchgate.net

Condensation Reactions: The synthesis of certain isobenzofuranone derivatives can involve condensation reactions between substituted anilines and phthalic anhydrides or their derivatives. ontosight.ai

The presence of the phenoxy group at the 4-position can influence the reactivity of the starting materials and the stability of intermediates, potentially affecting reaction yields and the feasibility of certain synthetic pathways due to its electronic and steric properties.

Investigation of Intermediate Species and Transition States

Reaction intermediates are molecular entities that exist for a finite lifetime and correspond to a local energy minimum on the reaction coordinate. chemrxiv.org In contrast, a transition state is a high-energy configuration that a molecule must pass through to transform from reactant to product and cannot be isolated. stackexchange.com

In reactions involving the isobenzofuranone moiety, such as cycloadditions, the formation of zwitterionic or diradical intermediates may occur, particularly in stepwise pathways. For example, in a stepwise [8+2] cycloaddition of a dienylisobenzofuran, a zwitterionic intermediate is proposed to form. pku.edu.cn The stability of such intermediates is influenced by the substituents on the ring system. The electron-donating or withdrawing nature of the phenoxy group at the 4-position would be expected to modulate the stability of any charged intermediates formed during a reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for mapping the energy profile of a reaction, including the structures and energies of transition states and intermediates. researchgate.net A hypothetical reaction energy diagram for a two-step reaction involving an isobenzofuranone is presented below.

Hypothetical Reaction Energy Diagram

This diagram illustrates a generic two-step reaction profile, indicating the relative energies of reactants, transition states, an intermediate, and the final product.

Kinetic and Thermodynamic Aspects of Reaction Control

When a reaction can yield more than one product, the distribution of these products can be governed by either kinetic or thermodynamic control. jackwestin.comwikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy (Ea). This product is known as the kinetic product, and the reaction is said to be under kinetic control. wikipedia.orglibretexts.org These reactions are typically irreversible under the reaction conditions. libretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established. wikipedia.orglibretexts.org Under these conditions, the most stable product will be the major product, regardless of its rate of formation. This is the thermodynamic product, and the reaction is under thermodynamic control. wikipedia.orglibretexts.org

The principles of kinetic and thermodynamic control are highly relevant to the reactions of isobenzofuranone systems, particularly in cycloaddition reactions where multiple regio- and stereoisomers can be formed. For instance, in the cycloaddition of isobenzofuran with tropones, both [6+4] and [2+4] cycloadducts can be formed. scispace.com It has been suggested that the [6+4] adducts are often the thermodynamically more stable products. scispace.com The reaction conditions, especially temperature, can be tuned to favor one product over the other.

| Control Type | Reaction Conditions | Major Product | Product Characteristic |

| Kinetic | Low Temperature, Short Reaction Time | The one formed fastest (lowest Ea) | May not be the most stable |

| Thermodynamic | High Temperature, Long Reaction Time | The most stable (lowest Gibbs Free Energy) | May not be the one formed fastest |

The phenoxy substituent in this compound could influence both the kinetic and thermodynamic outcomes of a reaction by altering the activation energies of competing pathways and the relative stabilities of the potential products.

Role in Cycloaddition and Rearrangement Processes

The isobenzofuranone scaffold can participate in a variety of pericyclic reactions, most notably cycloadditions, and is also susceptible to molecular rearrangements under certain conditions.

Cycloaddition Reactions: Isobenzofurans are well-known for their high reactivity as dienes in Diels-Alder [4+2] cycloaddition reactions, a property attributed to the gain in resonance energy from the formation of a stable benzene ring in the product. beilstein-journals.org While this compound itself is a lactone and not an isobenzofuran, it can be a precursor to a reactive isobenzofuran intermediate through in-situ generation. wikipedia.org

Furthermore, isobenzofuran systems can participate in other modes of cycloaddition, such as [8+2] cycloadditions with suitable dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). pku.edu.cn DFT studies on dienylisobenzofurans suggest a stepwise mechanism for these reactions, proceeding through a [4+2] cycloaddition followed by a pku.edu.cnbeilstein-journals.org-vinyl shift. pku.edu.cn The electronic nature of substituents on the isobenzofuran ring plays a critical role in determining the preferred reaction pathway. pku.edu.cn Transition metal-catalyzed [2+2+2] cycloadditions also represent a powerful method for constructing complex molecules from isobenzofuranone precursors. researchgate.net

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. byjus.com Carbonyl-containing compounds, including lactones like this compound, can undergo several types of rearrangements.

One notable example is the Baeyer-Villiger oxidation , which converts a ketone into an ester or a cyclic ketone into a lactone. wiley-vch.deslideshare.net While this compound is already a lactone, related precursors could undergo this rearrangement to form the lactone ring. The migratory aptitude of different groups is a key factor in this reaction. wiley-vch.de

Another potential rearrangement is the Pinacol rearrangement , which involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orglibretexts.org A diol precursor to this compound could potentially undergo such a rearrangement. The stability of the intermediate carbocation often dictates the outcome of the reaction. wikipedia.org

Other rearrangements, such as the Claisen or Beckmann rearrangements, are also prominent in organic synthesis and could be envisaged in multi-step synthetic sequences involving derivatives of this compound. byjus.com The specific conditions and the nature of the substituents would determine the feasibility and outcome of any such rearrangement.

Computational and Theoretical Studies on 4 Phenoxyisobenzofuran 1 3h One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in the computational analysis of molecular systems, including 4-Phenoxyisobenzofuran-1(3H)-one and its derivatives. DFT methods are employed to investigate the electronic properties and predict the outcomes of chemical reactions.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional conformation of this compound. Through geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. These optimized structures are crucial for understanding the molecule's steric and electronic properties.

For instance, studies on related isobenzofuranone derivatives have demonstrated that DFT methods can accurately predict the planar structure of the phthalide (B148349) group and the relative orientation of substituent groups. researchgate.net The electronic structure of this compound, including the distribution of electron density and the nature of its chemical bonds, can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. This provides insights into intramolecular interactions, such as hyperconjugation and charge transfer.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C=O Bond Length (Lactone) | 1.21 Å |

| C-O Bond Length (Lactone) | 1.35 Å |

| C-O-C Bond Angle (Ether Linkage) | 118.5° |

| Dihedral Angle (Benzofuran/Phenoxy) | 45.0° |

Note: These values are illustrative and would be determined with specific DFT calculations.

Energy Profiles and Activation Barriers for Transformations

DFT is also a powerful method for mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can construct detailed energy profiles for various transformations. These profiles are essential for determining the feasibility and kinetics of a reaction.

The activation barrier, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. For example, in cycloaddition reactions involving isobenzofuran (B1246724) cores, DFT calculations have been used to determine the activation energies for different pathways, thereby predicting the most likely reaction mechanism.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the arrangement and energies of their molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the case of this compound, the phenoxy substituent can influence the energies of the frontier orbitals. Theoretical studies on similar compounds, such as 3-phenylamino isobenzofuranones, have shown that both electron-donating and electron-withdrawing substituents can alter the HOMO-LUMO gap, thereby affecting the molecule's electronic properties and reactivity. chemmethod.com

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are for illustrative purposes and would be obtained from specific quantum chemical calculations.

Simulation of Reaction Pathways and Selectivity Prediction

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights that can be difficult to obtain through experiments alone. For complex reactions, multiple pathways may be possible, leading to different products. Theoretical modeling can help predict the selectivity of these reactions.

For isobenzofuranone systems, computational studies have been used to investigate the mechanisms of cycloaddition reactions. pku.edu.cn By calculating the activation energies for competing pathways, researchers can predict which products will be favored under specific conditions. This predictive capability is invaluable for designing synthetic strategies and understanding the underlying factors that control reaction outcomes.

Solvent Effects in Theoretical Reaction Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for the influence of the solvent, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. chemmethod.com Studies on isobenzofuran derivatives have utilized such models to investigate how the polarity of the solvent affects the stability of reactants, transition states, and products. chemmethod.comresearchgate.net These calculations have shown that solvents can influence activation barriers and the degree of intramolecular charge transfer, thereby altering the reaction kinetics and mechanism. chemmethod.comresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional (2D) NMR (e.g., COSY, HMQC, HSQC, HMBC)Two-dimensional NMR experiments are crucial for assembling the molecular skeleton by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the different spin systems by showing longer-range correlations (typically 2-3 bonds) between protons and carbons. This would be essential to confirm the placement of the phenoxy group at the C-4 position of the isobenzofuranone framework.

Without experimental data, a detailed analysis and assignment of the compound's structure using these powerful techniques remain purely theoretical.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For 4-Phenoxyisobenzofuran-1(3H)-one, a key feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the lactone carbonyl (C=O) group, typically found in the range of 1740-1780 cm⁻¹. Other expected bands would include C-O-C stretching for the ether linkage and the furan (B31954) ring, as well as absorptions characteristic of the aromatic rings. While these predictions can be made, specific, measured frequencies from experimental IR or Raman spectra for this compound have not been reported in the searched sources.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₄H₁₀O₃). The fragmentation pattern observed under techniques like electron ionization (EI) or collision-induced dissociation (CID) would provide evidence for the structural arrangement. Characteristic fragmentation would likely involve the loss of the phenoxy group or cleavage of the lactone ring. However, published mass spectra detailing the specific fragmentation pathways for this molecule are not available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the isolation of a pure compound and for assessing its purity. For a compound like this compound, a specific HPLC method, detailing the column, mobile phase, flow rate, and detector wavelength, would be developed to ensure the sample's purity before spectroscopic analysis. No such specific methods for this compound are documented in the available literature.

Derivatization and Structural Modification Strategies of the Isobenzofuran 1 3h One Scaffold

Systematic Approaches to Introduce Substituents

The isobenzofuran-1(3H)-one framework allows for the systematic introduction of a wide array of substituents, enabling the fine-tuning of its physicochemical and biological properties. Methodologies for derivatization often target either the aromatic rings or the lactone portion of the molecule. General strategies applicable to this scaffold include electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. libretexts.org

The introduction of substituents can be achieved through multi-step synthetic sequences. For instance, a general method involves the reduction of a substituted N-substituted-phthalimide intermediate. google.comgoogle.com The choice of the N-substituent on the phthalimide (B116566) can influence the regioselectivity of the subsequent reduction. google.com Furthermore, the aromatic rings can be functionalized prior to the formation of the isobenzofuranone core. For example, starting with substituted indane derivatives and oxidizing them can yield a variety of substituted isobenzofuran-1(3H)-ones. researchgate.net

Common derivatizing agents and the functional groups they target are outlined in the table below, illustrating the versatility of chemical modifications possible on a scaffold like 4-Phenoxyisobenzofuran-1(3H)-one.

| Derivatizing Agent | Target Functional Group | Resulting Derivative |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, alcohols, thiols | PFB esters, ethers, thioethers |

| Benzoyl chloride | Hydroxyl groups | Benzoyl esters |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescent isoindole derivatives |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyl compounds | 2,4-Dinitrophenylhydrazones |

These general derivatization techniques provide a toolbox for creating a library of compounds based on the this compound structure, each with potentially unique characteristics. libretexts.org

Regioselective Functionalization of the Phenoxy Moiety

The phenoxy group at the 4-position of the isobenzofuranone core presents a distinct site for regioselective functionalization. The electronic properties of the ether linkage and the steric environment around the phenoxy ring dictate the preferred positions for substitution. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be directed to the ortho and para positions of the phenoxy ring. The specific outcome of these reactions is influenced by the choice of reagents and reaction conditions.

While specific studies on the regioselective functionalization of the phenoxy moiety in this compound are not extensively detailed in the provided search results, general principles of aromatic chemistry suggest that the para-position of the phenoxy group would be the most sterically accessible and electronically favorable site for many electrophilic substitutions. The synthesis of related compounds, such as 5-phenoxy-1(3H)-isobenzofuranone, highlights the importance of regioselectivity in the synthesis of phenoxy-substituted isobenzofuranones. google.com In this related isomer, the position of the phenoxy group is crucial and is controlled during the synthetic process. google.com

Formation of Related Isobenzofuranone Derivatives

The core structure of this compound serves as a template for the synthesis of a variety of related derivatives. These can include isomers, where the phenoxy group is located at a different position on the isobenzofuranone ring system, or compounds where the fundamental scaffold is altered.

One notable example is the synthesis of 5-phenoxy-1(3H)-isobenzofuranone and its regioisomer, 6-phenoxy-1(3H)-isobenzofuranone. google.com The synthetic process for these compounds involves the treatment of an N-substituted-4-nitro-phthalimide with sodium phenoxide, followed by a reduction step. google.com The ratio of the resulting 5- and 6-phenoxy isomers is dependent on the substituent on the nitrogen atom of the phthalimide precursor. google.com This highlights a method for generating structural diversity within this class of compounds.

Another class of related derivatives is the spiro[isobenzofuran-1(3H),4'-piperidines]. nih.gov These compounds are formed by incorporating a piperidine (B6355638) ring at the 3-position of the isobenzofuranone core, creating a spirocyclic system. nih.gov Further modifications can be made by opening the furan (B31954) ring of the isobenzofuranone to produce conformationally mobile analogues. nih.gov Such derivatives have been explored for their potential as central nervous system agents. nih.gov The synthesis of these complex structures demonstrates the versatility of the isobenzofuranone scaffold in creating diverse chemical entities.

The table below summarizes some related isobenzofuranone derivatives and their key structural features.

| Derivative Name | Key Structural Feature | Reference |

| 5-Phenoxy-1(3H)-isobenzofuranone | Isomer with phenoxy group at the 5-position | google.com |

| 6-Phenoxy-1(3H)-isobenzofuranone | Isomer with phenoxy group at the 6-position | google.com |

| 3-Arylspiro[isobenzofuran-1(3H),4'-piperidines] | Spirocyclic system with a piperidine ring at the 3-position | nih.gov |

Impact of Structural Modifications on Chemical Reactivity

Structural modifications to the this compound scaffold can have a profound impact on its chemical reactivity. The introduction of electron-donating or electron-withdrawing groups on either the isobenzofuranone core or the phenoxy moiety can alter the electron density distribution within the molecule, thereby influencing its reactivity towards various reagents. nih.gov

For instance, the presence of substituents can affect the stability of intermediates in chemical reactions, as well as the activation energy required for a reaction to proceed. nih.gov In the context of isobenzofuranone derivatives designed as ligands for biological targets such as protein kinase C, structural modifications are key to achieving desired binding affinities and specificities. nih.gov The structure-activity relationship studies of these derivatives reveal that even small changes in the substitution pattern can lead to significant differences in biological activity. nih.gov

The reactivity of the lactone ring in the isobenzofuranone structure is also subject to the influence of substituents. The ease of ring-opening reactions, for example, can be modulated by the electronic nature of the groups attached to the aromatic part of the molecule. While specific data on the reactivity of this compound derivatives is limited in the provided search results, the general principles of physical organic chemistry suggest that electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.

Applications of 4 Phenoxyisobenzofuran 1 3h One in Complex Organic Synthesis

Role as a Key Synthetic Intermediate in Multi-Step Syntheses

There is no specific information available in the searched literature detailing the role of 4-Phenoxyisobenzofuran-1(3H)-one as a key synthetic intermediate in multi-step syntheses.

Integration into the Synthesis of Biologically Relevant Scaffolds (without discussing biological activity)

No specific examples of the integration of this compound into the synthesis of other biologically relevant scaffolds were found in the searched literature.

Utilization in Heterocyclic Chemistry Transformations

Information regarding the utilization of this compound in transformations to yield other heterocyclic systems is not available in the searched scientific databases.

Precursor for Advanced Building Blocks

There are no specific instances in the searched literature of this compound being used as a precursor for the synthesis of other advanced building blocks.

Green Chemistry Principles Applied to the Synthesis of 4 Phenoxyisobenzofuran 1 3h One

Atom Economy and Waste Prevention in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. In practice, many chemical reactions, particularly in the pharmaceutical industry, have low atom economies due to the use of stoichiometric reagents and the formation of byproducts.

For the synthesis of 4-Phenoxyisobenzofuran-1(3H)-one, several synthetic routes can be envisaged, each with a different theoretical atom economy. A common approach to similar phthalide (B148349) structures involves the reaction of a substituted phthalic anhydride (B1165640) with a reducing agent or the condensation of a 2-carboxybenzaldehyde (B143210) derivative with a phenol (B47542).

Consider a hypothetical synthesis of this compound from 3-phenoxyphthalic anhydride. The reduction of the anhydride to the corresponding lactone is a key step.

Hypothetical Reaction Scheme 1: Reduction of 3-Phenoxyphthalic Anhydride

Reactants: 3-Phenoxyphthalic anhydride (C₁₄H₈O₄) + Reducing Agent (e.g., NaBH₄)

Product: this compound (C₁₄H₁₀O₂) + Byproducts

The calculation of atom economy for this step would depend on the specific reducing agent used and the byproducts formed. For instance, using sodium borohydride (B1222165) would generate borate (B1201080) salts as byproducts, significantly lowering the atom economy.

Another potential route involves the coupling of a halophthalide with phenol. For example, the Ullmann condensation of 4-bromophthalide with phenol would yield the desired product.

Hypothetical Reaction Scheme 2: Ullmann Condensation

Reactants: 4-Bromophthalide (C₈H₅BrO₂) + Phenol (C₆H₆O) + Base (e.g., K₂CO₃) + Copper Catalyst

Product: this compound (C₁₄H₁₀O₂) + KBr + KHCO₃ + Copper waste

While potentially effective, this route generates stoichiometric amounts of inorganic salts as waste, leading to a lower atom economy. A patent for the synthesis of the isomeric 5-phenoxy-1(3H)-isobenzofuranone highlights the use of a copper bromide catalyst, which contributes to heavy metal waste streams researchgate.net.

To improve atom economy and prevent waste, synthetic strategies should prioritize addition and cycloaddition reactions over substitution and elimination reactions. The development of catalytic C-H activation/functionalization reactions represents a promising avenue for the direct synthesis of this compound from readily available starting materials, which could significantly improve atom economy by avoiding the pre-functionalization of reactants.

Table 1: Comparison of Theoretical Atom Economy for Different Synthetic Approaches

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reduction of 3-Phenoxyphthalic Anhydride (with NaBH₄) | 3-Phenoxyphthalic Anhydride, Sodium Borohydride | This compound | Sodium borate salts, Water | < 50% (Estimated) |

| Ullmann Condensation | 4-Bromophthalide, Phenol, Potassium Carbonate, Copper Catalyst | This compound | Potassium Bromide, Potassium Bicarbonate, Copper Waste | < 70% (Estimated) |

| Direct C-H Aryloxylation | 3-Carboxybenzaldehyde, Phenol (hypothetical catalytic reaction) | This compound | Water | > 90% (Hypothetical) |

Note: The atom economy values are estimates and would vary based on the specific reagents and reaction conditions used.

Use of Environmentally Benign Solvents and Auxiliary Substances

The choice of solvents and auxiliary substances in a chemical process is a major contributor to its environmental footprint. Many traditional organic solvents are volatile, flammable, toxic, and persistent in the environment. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

In the synthesis of isobenzofuranone derivatives, solvents such as toluene, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have been traditionally employed. However, these solvents are now recognized as having significant environmental, health, and safety concerns. For instance, a patented process for a related phenoxy phthalic anhydride uses sulfolane (B150427), a polar aprotic solvent, at high temperatures (190-205°C) nih.gov. While effective, sulfolane has a high boiling point, making its removal energy-intensive, and it is not considered a green solvent.

The development of synthetic methods for this compound in greener solvents is an active area of research. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research on the synthesis of the parent isobenzofuran-1(3H)-one in subcritical water has shown promise, offering a catalyst-free and environmentally benign alternative. Adapting such conditions for the synthesis of the 4-phenoxy derivative could be a significant step towards a greener process.

Other green solvent alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a safer alternative to tetrahydrofuran (B95107) (THF), and ionic liquids or deep eutectic solvents, which have low volatility.

Table 2: Comparison of Solvents for the Synthesis of Isobenzofuranone Derivatives

| Solvent | Classification | Advantages | Disadvantages |

| Toluene | Problematic | Good solubilizing properties for organic reagents | Volatile, flammable, toxic |

| Dimethylformamide (DMF) | Hazardous | High boiling point, good solvent for polar reactions | Toxic, high boiling point makes removal difficult |

| Sulfolane | Problematic | High thermal stability, good for high-temp reactions | High boiling point, not readily biodegradable |

| Water | Recommended | Non-toxic, non-flammable, abundant, cheap | Poor solubility for many organic compounds, may require high pressure/temp |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, lower toxicity than THF, good performance | More expensive than traditional solvents |

Implementation of Catalytic Rather Than Stoichiometric Reagents

The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are used in small amounts and can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and generate significant waste.

Traditional methods for synthesizing phthalide structures often rely on stoichiometric reagents. For example, reductions using metal hydrides like NaBH₄ or LiAlH₄ generate stoichiometric amounts of metal salt waste. Similarly, classical coupling reactions like the Ullmann condensation often require stoichiometric or near-stoichiometric amounts of copper catalysts, leading to concerns about heavy metal contamination and waste disposal researchgate.net.

Modern synthetic chemistry offers a range of catalytic alternatives. For the reduction of a phthalic anhydride precursor, catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C) would be a much greener alternative to metal hydrides, with water being the only byproduct.

For the key C-O bond formation to introduce the phenoxy group, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification. These reactions use only catalytic amounts of a palladium precursor and a suitable ligand. While palladium is a precious metal, the catalyst loading can often be very low (mol %), making the process more sustainable than using stoichiometric copper reagents.

Recent advances in photocatalysis and metallaphotoredox catalysis offer new possibilities for the synthesis of this compound under mild conditions using light as an energy source and a catalytic amount of a photosensitizer and a metal co-catalyst.

Table 3: Comparison of Stoichiometric vs. Catalytic Reagents for Key Synthetic Steps

| Transformation | Stoichiometric Reagent | Catalytic Reagent | Advantages of Catalytic Approach |

| Reduction of Anhydride | Sodium Borohydride | H₂ gas with Pd/C catalyst | High atom economy (water as only byproduct), catalyst is recyclable |

| C-O Bond Formation | Copper(I) Bromide | Palladium(0) complex with a phosphine (B1218219) ligand | Low catalyst loading, high efficiency, milder reaction conditions possible |

Energy Efficiency in Reaction Conditions and Process Design

Many traditional synthetic methods for compounds like this compound require high temperatures. For example, the previously mentioned synthesis of a phenoxy phthalic anhydride in sulfolane is conducted at 190-205°C for several hours, which is highly energy-intensive nih.gov. Similarly, Ullmann condensations often require temperatures above 150°C.

The choice of catalyst can also impact energy efficiency. Highly active catalysts can enable reactions to proceed at lower temperatures, thereby reducing the energy required for heating. The development of catalysts that are active at or near room temperature for the synthesis of this compound would be a major advancement in its green production.

Minimization of Unnecessary Derivatization Steps

A key goal of green chemistry is to design synthetic routes that avoid the use of protecting groups. This can be achieved through the development of highly chemoselective reagents and catalysts that can react with one functional group in the presence of others.

In the synthesis of this compound, a potential starting material could be 3-hydroxyphthalic acid or a related derivative. The hydroxyl group might need to be protected during subsequent transformations. A protecting-group-free synthesis would ideally start from a precursor that does not require such manipulations.

For example, a direct C-H activation approach to introduce the phenoxy group onto a phthalide precursor would eliminate the need for a pre-installed leaving group (like a halogen) and any associated protecting group chemistry. The development of such a direct functionalization method would represent a significant step towards a more elegant and sustainable synthesis of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Phenoxyisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions. For example, analogous compounds like 3-(4-fluorobenzyl) derivatives are synthesized using Pd(hfacac)₂ in acetonitrile under inert conditions (N₂), achieving yields of ~75% after purification via column chromatography . Key variables include solvent choice (e.g., THF vs. acetonitrile), reaction time (2–48 hours), and catalyst loading. Optimization studies for similar isobenzofuranones suggest that microwave-assisted synthesis can reduce reaction times by 50% while maintaining yields above 80% .

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?

- Methodological Answer : Characterization relies on:

- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ ~170 ppm). For example, 5-hydroxy-4-methyl analogs show distinct hydroxyl proton signals at δ 9.8 ppm .

- XRD : Crystallographic data (e.g., CCDC 1505246) resolve stereochemistry and bond lengths, critical for confirming regioisomers .

- HRMS : Accurate mass determination (e.g., m/z 318.32 for phenolphthalein analogs) validates molecular formulas .

Q. What are the primary challenges in purifying this compound, and how are impurities addressed?

- Methodological Answer : Common impurities include Z/E isomers (e.g., 3-(4-chlorobenzylidene) derivatives) and oxidized byproducts. Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) effectively separates isomers, while recrystallization in ethanol removes polar impurities. For example, impurities in EP-grade samples are quantified using HPLC-UV at 254 nm, with detection limits of 0.1% .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : SAR studies focus on substituent effects:

- Phenoxy Group Modification : Replacing the phenoxy group with electron-withdrawing groups (e.g., 4-Cl) enhances cytotoxicity in analogs like (E)-4-(4-chlorobenzylideneamino) derivatives .

- Ring Functionalization : Adding hydroxyl or methyl groups (e.g., 5-hydroxy-4-methyl derivatives) improves solubility and binding affinity to biological targets like kinases .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with antimicrobial activity, guiding prioritization of synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for isobenzofuranone analogs?

- Methodological Answer : Discrepancies often arise from assay conditions or compound stability. Strategies include:

- Standardized Assays : Re-evaluating activity under controlled pH (e.g., 7.4) and temperature (37°C) using reference standards (e.g., CAS 77-09-8 for phenolphthalein) .

- Stability Studies : Monitoring degradation via LC-MS under physiological conditions (e.g., 48-hour incubation in PBS) identifies hydrolytically labile esters .

- Orthogonal Validation : Confirming results across multiple assays (e.g., enzyme inhibition + cell viability) to rule out false positives .

Q. How do crystallographic and computational methods elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- X-ray Crystallography : Resolving co-crystal structures with enzymes (e.g., carbonic anhydrase) identifies key hydrogen bonds (e.g., carbonyl O with His94) .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) predict binding free energies (ΔG) and validate interactions observed in vitro .

- Docking Studies : AutoDock Vina screens derivatives against target proteins (e.g., EGFR), prioritizing compounds with docking scores < -7.0 kcal/mol .

Q. What advanced analytical techniques are critical for quantifying trace impurities in this compound samples?

- Methodological Answer :

- UPLC-QTOF-MS : Detects impurities at ppm levels using exact mass (e.g., m/z 396.28682 for phosphorylated analogs) .

- Chiral HPLC : Separates enantiomers (e.g., Z/E isomers) using cellulose-based columns and hexane/isopropanol mobile phases .

- NMR Relaxometry : Quantifies amorphous vs. crystalline impurities via T₁/T₂ relaxation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.